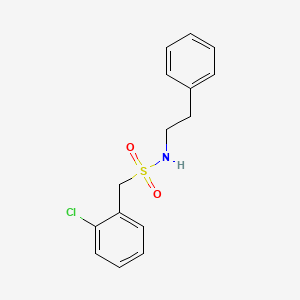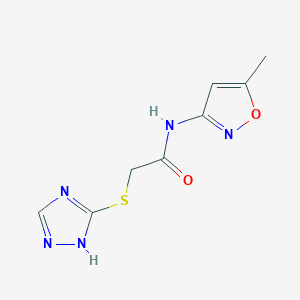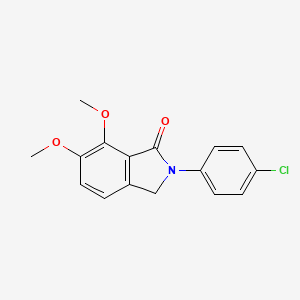![molecular formula C20H21NO5 B5510270 8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)
8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of this compound and its derivatives has been achieved through various methods, highlighting the adaptability and efficiency of solvent-free conditions and ultrasound-promoted techniques. For instance, solvent-free synthesis under one-pot conditions has yielded novel derivatives with high efficiency, utilizing materials such as 3,4-(methylenedioxy)aniline and aldehydes (Wu Xiao-xi, 2015). Additionally, the use of ultrasound-acceleration has been explored to enhance reaction rates and yields under catalyst-free and solvent-free conditions, offering an environmentally friendly approach (D. Azarifar & D. Sheikh, 2012).
Molecular Structure Analysis
The molecular structure of related compounds exhibits conformational and configurational disorder, as evidenced by studies involving X-ray diffraction, NMR, and computational modeling. Such studies have provided insights into the complex chain of rings and hydrogen-bonded chains characteristic of these molecules, as well as their enantiomeric configurations (Paola Cuervo et al., 2009).
Chemical Reactions and Properties
Research has shown the versatility of these compounds in engaging in various chemical reactions, offering a rich library for further exploration in medicinal chemistry and other applications. Notable reactions include multi-component reactions facilitated by eco-friendly catalysts like TiO2 nanoparticles (Diksha Bhardwaj et al., 2019).
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibitors and Antioxidant Activities
Research has shown that compounds related to 8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one have been designed as potent aldose reductase inhibitors. These inhibitors are significant in managing diabetic complications by preventing the accumulation of sorbitol, which can lead to cellular damage. Additionally, some of these compounds have demonstrated potent antioxidant activities, suggesting a dual therapeutic potential in treating diabetic complications by both inhibiting aldose reductase and mitigating oxidative stress (Qin et al., 2015).
Solvent-Free Synthesis Methods
There has been a focus on developing solvent-free, eco-friendly synthesis methods for compounds similar to this compound. These methods aim to reduce the environmental impact of chemical syntheses by eliminating the need for solvents. The synthesis of these compounds under solvent-free conditions using one-pot methodologies indicates a move towards more sustainable chemistry practices (Wu Xiao-xi, 2015).
Antibacterial Agents
Some derivatives of this compound have been studied for their antibacterial properties. These studies have aimed at understanding the structure-activity relationships to design compounds that are effective against a range of bacterial pathogens while minimizing potential side effects (Sánchez et al., 1995).
Green Chemistry Approaches
Research into the synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green chemistry principles, such as the use of TiO2 nanoparticles and ultrasound acceleration, has been reported. These approaches highlight the potential for efficient, eco-friendly synthesis methods that reduce harmful chemical use and energy consumption (Bhardwaj et al., 2019).
Eigenschaften
IUPAC Name |
8-(3,4-diethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-3-23-16-6-5-12(7-17(16)24-4-2)13-9-20(22)21-15-10-19-18(8-14(13)15)25-11-26-19/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMQEKPAJPOABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)


![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5510214.png)

![1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole](/img/structure/B5510231.png)

![1,4,6-trimethyl-2-oxo-5-{[3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoyl]amino}-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5510238.png)
![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)
![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)